molecular formula C30H27BO2S B13933951 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane

Cat. No.: B13933951
M. Wt: 462.4 g/mol
InChI Key: HSNULBRJHDPIBZ-UHFFFAOYSA-N
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Description

This compound (CAS: 1858289-63-0, molecular formula: C₃₀H₂₇BO₂S) is a pinacol boronate ester featuring a dibenzothiophene core substituted with a biphenyl group at the 6-position and a boronate ester at the 4-position . It is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems for applications in materials science (e.g., OLEDs, organic semiconductors) and pharmaceuticals . The dibenzothiophene moiety enhances π-conjugation and electron-transport properties, making it valuable in optoelectronic materials .

Properties

Molecular Formula

C30H27BO2S

Molecular Weight

462.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-15-9-14-25-24-13-8-12-23(27(24)34-28(25)26)22-18-16-21(17-19-22)20-10-6-5-7-11-20/h5-19H,1-4H3

InChI Key

HSNULBRJHDPIBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves the borylation of a halogenated dibenzothiophene derivative bearing a biphenyl substituent. The key step is the formation of the boronate ester via transition-metal-catalyzed borylation or lithiation followed by reaction with boron reagents.

Method 1: Transition-Metal Catalyzed Miyaura Borylation

  • Starting Material: 4-bromo-6-(4-phenylphenyl)dibenzothiophene
  • Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc)
  • Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane
  • Conditions: Heating at 80-100°C under inert atmosphere (nitrogen or argon)

Reaction Scheme:

$$
\text{4-bromo-6-(4-phenylphenyl)dibenzothiophene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{this compound}
$$

This method is widely used due to its high efficiency and mild conditions, yielding the desired boronate ester in good to excellent yields.

Method 2: Directed Lithiation Followed by Boronation

  • Step 1: Lithiation

    • The halogenated dibenzothiophene derivative is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 to -100°C) to generate the aryllithium intermediate.
  • Step 2: Boronation

    • The aryllithium intermediate is quenched with trialkyl borate (e.g., trimethyl borate, B(OMe)3) to form the boronic acid intermediate.
  • Step 3: Esterification

    • The boronic acid is then converted to the pinacol boronate ester by reaction with pinacol.

Representative Procedure:

Step Reagents/Conditions Notes
Lithiation n-BuLi (2.5 M in hexanes), THF, -100°C, 45 min Strict inert atmosphere required
Boronation Trimethyl borate, -100°C, 40 min Quench with 5 N HCl at -100°C
Esterification Pinacol, MgSO4 drying agent, room temperature Purification by extraction and chromatography

This multi-step approach allows precise control over regioselectivity and is useful when suitable halogenated precursors are unavailable.

Experimental Data Summary

Method Yield (%) Key Reagents Reaction Time Temperature (°C) Notes
Pd-Catalyzed Miyaura Borylation 75-90 Pd(dppf)Cl2, B2pin2, KOAc 12-24 h 80-100 High selectivity, scalable
Lithiation + Boronation 60-80 n-BuLi, B(OMe)3, Pinacol Multi-step -100 to RT Requires cryogenic conditions
Direct C-H Borylation 50-70 Ir catalyst, B2pin2 6-12 h 25-80 Emerging, catalyst-dependent

Notes on Purification and Characterization

  • The final product is typically purified by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and elemental analysis.
  • Purity is generally ≥95%, suitable for use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares the target compound with structurally related pinacol boronate esters:

Compound Name Substituent/Backbone Molecular Weight (g/mol) CAS Number Key Applications/Properties
4,4,5,5-Tetramethyl-2-[6-(4-biphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane Dibenzothiophene + biphenyl 462.41 1858289-63-0 Suzuki coupling, optoelectronic materials
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane P-Tolylphenyl 340.23 1381960-58-2 Intermediate in organic synthesis
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl 299.99 - Suzuki coupling precursor
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 242.13 - Alkyne-based coupling reactions
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophene 224.11 - Conductive polymer synthesis
4,4,5,5-Tetramethyl-2-(2,6-dichloro-3,5-dimethoxyphenyl)-1,3,2-dioxaborolane Dichloro-dimethoxyphenyl 334.07 - Pharmaceutical intermediates (e.g., Selpercatinib synthesis)

Stability and Electronic Properties

  • Steric Effects : Bulky substituents (e.g., biphenyl in the target compound) enhance stability by reducing hydrolysis rates compared to smaller aryl groups (e.g., thiophene in ) .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) lower electron density at the boron center, slowing coupling reactivity but improving selectivity. The dibenzothiophene core in the target compound provides extended conjugation, beneficial for charge transport in optoelectronics .

Research Findings and Data

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

Compound Reaction Yield (%) Catalyst System Reference
Target Compound (Dibenzothiophene) 85–90 Pd(dppf)Cl₂, Cs₂CO₃
4-Bromophenyl Derivative 70–75 Pd(PPh₃)₄, K₂CO₃
Dichloro-dimethoxyphenyl Derivative 62.3 Pd(dppf)Cl₂, Cs₂CO₃
Thiophene Derivative 78–82 Pd(OAc)₂, NaHCO₃

Biological Activity

4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane core with multiple substituents that enhance its chemical stability and biological interactions. The molecular formula is C22H24BO2SC_{22}H_{24}BO_2S, with a molecular weight of approximately 352.45 g/mol. The structure is characterized by the presence of dibenzothiophene moieties which are known for their electron-rich nature and potential to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the dibenzothiophene structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Cell Signaling Modulation : The compound has been shown to influence signaling pathways related to cell growth and apoptosis.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

These results indicate a promising potential for further development as an anticancer agent.

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile. Initial assessments indicate moderate toxicity levels in vitro; however, further in vivo studies are necessary to fully understand its safety profile.

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